molecular formula C14H25NO2S B10760028 2-Decenoyl N-acetyl cysteamine

2-Decenoyl N-acetyl cysteamine

Cat. No.: B10760028
M. Wt: 271.42 g/mol
InChI Key: HYDKTIAWESXLEF-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Decenoyl N-acetyl cysteamine is a potent and cell-permeable intermediate analog widely used in the study of fatty acid synthase (FASN) and lipid metabolism pathways. This compound acts as a mechanism-based inhibitor, mimicking the natural enoyl-acyl carrier protein (enoyl-ACP) intermediate. Its primary research value lies in its ability to specifically block the enoyl reductase (ER) domain of FASN, a critical enzyme complex overexpressed in many cancers and associated with tumor cell proliferation and survival. By inhibiting FASN, this compound disrupts de novo lipogenesis, leading to apoptosis in malignant cells, making it an invaluable pharmacological tool for investigating oncogenesis, metabolic diseases, and the role of lipid rafts in cell signaling. Researchers utilize this compound to dissect the enzymatic mechanisms of fatty acid elongation, to explore the metabolic dependencies of cancer cells, and to validate FASN as a therapeutic target in preclinical models. Its structure, featuring the N-acetyl cysteamine thioester, allows for efficient interaction with the enzyme's active site, providing a high degree of specificity for FASN over other metabolic enzymes. This reagent is essential for advancing our understanding of cancer metabolism and developing novel anti-neoplastic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO2S

Molecular Weight

271.42 g/mol

IUPAC Name

S-(2-acetamidoethyl) (Z)-dec-2-enethioate

InChI

InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9-

InChI Key

HYDKTIAWESXLEF-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCC/C=C\C(=O)SCCNC(=O)C

Canonical SMILES

CCCCCCCC=CC(=O)SCCNC(=O)C

Origin of Product

United States

Mechanistic Enzymology of 2 Decenoyl N Acetyl Cysteamine in Fatty Acid Metabolism

Enzymatic Dehydration Reactions Involving 3-Hydroxydecanoyl N-acetyl Cysteamine (B1669678)

The formation of (E)-2-Decenoyl N-acetyl cysteamine is a critical step catalyzed by specific dehydratases. These enzymes facilitate the removal of a water molecule from a hydroxyacyl intermediate.

The enzyme β-hydroxyacyl-ACP dehydratase, specifically FabA, is a bifunctional enzyme that plays a pivotal role in both saturated and unsaturated fatty acid biosynthesis in many bacteria. mdpi.comresearchgate.net One of its key functions is the dehydration of (3R)-3-hydroxydecanoyl-ACP to form (E)-2-decenoyl-ACP. uniprot.orgnih.govproteopedia.org In experimental settings, N-acetylcysteamine (NAC) thioesters are often used as mimics of the natural acyl carrier protein (ACP) substrates. nih.govresearchgate.net Therefore, FabA catalyzes the dehydration of 3-hydroxydecanoyl-N-acetylcysteamine to produce (E)-2-decenoyl-N-acetylcysteamine. nih.goviiarjournals.org This reaction involves the removal of a water molecule and the formation of a trans double bond between the C2 and C3 positions of the decanoyl chain. nih.govportlandpress.com

The reaction is initiated by the abstraction of a proton from the C2 position by a histidine residue (His70) in the active site of FabA. proteopedia.orgebi.ac.uk This is followed by the elimination of the hydroxyl group from the C3 position, which is protonated by an aspartic acid residue (Asp84) from the adjacent subunit in the dimeric enzyme structure. proteopedia.orgebi.ac.uk The formation of the (E)-2-decenoyl product can be monitored by an increase in UV absorbance at 260 nm due to the newly formed conjugated double bond. nih.govresearchgate.net While 3-hydroxydecanoyl-NAC is a substrate for FabA, it is considered poorer than the natural ACP-linked substrate. nih.govresearchgate.net

Besides FabA, another key dehydratase in the fatty acid synthesis pathway is β-hydroxyacyl-ACP dehydratase FabZ. researchgate.netmdpi.com Like FabA, FabZ catalyzes the dehydration of β-hydroxyacyl-ACPs to form trans-2-enoyl-ACPs. ebi.ac.ukresearchgate.net Both FabA and FabZ exhibit broad and overlapping substrate specificities, acting on a range of β-hydroxyacyl-ACP chain lengths. researchgate.net FabZ efficiently dehydrates short-chain, as well as long-chain saturated and unsaturated β-hydroxyacyl-ACPs. researchgate.netebi.ac.ukuniprot.org

However, a crucial distinction between the two enzymes is that while both can dehydrate β-hydroxydecanoyl-ACP, only FabA possesses the subsequent isomerase activity. researchgate.netmdpi.com FabZ's role is confined to the dehydration reaction. mdpi.comresearchgate.net The structural differences in the substrate-binding tunnels of FabA and FabZ are thought to control the conformation of the bound substrate, which underlies the unique isomerase function of FabA. researchgate.net Although FabZ can be assayed using 3-hydroxydecanoyl-NAC, similar to FabA, expressing a soluble form of the enzyme for such assays has proven challenging in some cases. nih.govresearchgate.net

Role of β-Hydroxyacyl-ACP Dehydratase (FabA) in Forming (E)-2-Decenoyl N-acetyl Cysteamine

Isomerization Processes of 2-Decenoyl N-acetyl Cysteamine

The isomerization of the double bond in the decenoyl chain is a critical branch point leading to the synthesis of unsaturated fatty acids.

A unique and vital function of the FabA enzyme is its ability to catalyze the isomerization of the trans-2-double bond to a cis-3-double bond. nih.goviiarjournals.org Specifically, FabA mediates the conversion of (E)-2-decenoyl-ACP to (Z)-3-decenoyl-ACP. uniprot.orgproteopedia.org When using substrate mimics, this corresponds to the isomerization of (E)-2-Decenoyl N-acetyl cysteamine to (Z)-3-Decenoyl N-acetyl cysteamine. capes.gov.br This isomerization is a key step that introduces the cis-double bond necessary for the biosynthesis of unsaturated fatty acids in organisms like E. coli. uniprot.orgiiarjournals.org

The (Z)-3-decenoyl-ACP product of this reaction serves as a substrate for β-ketoacyl-ACP synthase I (FabB), which elongates the chain, thus committing it to the unsaturated fatty acid pathway. portlandpress.comresearchgate.net The isomerization reaction is reversible, and the interconversion between the 3-hydroxy, (E)-2-enoyl, and (Z)-3-enoyl forms is believed to proceed through a common enzyme-bound intermediate. capes.gov.br

The isomerization reaction catalyzed by FabA has specific stereochemical requirements. Studies have shown that the conversion of the (E)-2-enoyl thioester to the (Z)-3-enoyl thioester is a suprafacial process. researchgate.net This means that the proton is removed from one face of the molecule and added to the same face at a different position. Specifically, during the isomerization of (E)-2-decenoyl-NAC, the pro-4R hydrogen is removed, and a proton is added to the si face at the C-2 position of the substrate. researchgate.net This stereospecificity is dictated by the precise positioning of the substrate within the enzyme's active site.

FabA-Mediated Conversion of (E)-2-Decenoyl N-acetyl Cysteamine to (Z)-3-Decenoyl N-acetyl Cysteamine

Kinetic Analysis of Enzyme-Substrate Interactions

Understanding the kinetics of these enzymatic reactions provides insight into their efficiency and the factors that influence them. While detailed kinetic characterization has been hampered by the low solubility of the N-acetyl cysteamine substrate mimics, some data has been obtained. nih.govresearchgate.net

The use of 3-hydroxydecanoyl-NAC as a substrate for FabA allows for the monitoring of the dehydration reaction by observing the increase in absorbance at 260 nm as (E)-2-decenoyl-NAC is formed. nih.govresearchgate.net A coupled assay using PaFabA and PaFabV has been developed to overcome some limitations of the direct UV assay. researchgate.net In this system, the (E)-2-decenoyl-NAC produced by FabA is subsequently used by FabV, and the consumption of NADH can be monitored. nih.gov This coupled assay yielded a Michaelis-Menten plot for 3-hydroxydecanoyl-NAC, although enzyme saturation was not fully achieved due to substrate solubility issues. researchgate.net

Table 1: Key Enzymes and their Reactions

Enzyme Substrate Product(s) Function
β-Hydroxyacyl-ACP Dehydratase (FabA) 3-Hydroxydecanoyl N-acetyl Cysteamine (E)-2-Decenoyl N-acetyl Cysteamine Dehydration uniprot.orgnih.gov
(E)-2-Decenoyl N-acetyl Cysteamine (Z)-3-Decenoyl N-acetyl Cysteamine Isomerization uniprot.orgnih.gov
β-Hydroxyacyl-ACP Dehydratase (FabZ) 3-Hydroxydecanoyl N-acetyl Cysteamine (E)-2-Decenoyl N-acetyl Cysteamine Dehydration researchgate.netebi.ac.uk

Determination of Kinetic Parameters (e.g., K_m, V_max)

N-acetylcysteamine (NAC) thioesters, including this compound, are widely used as stable and accessible mimics of the natural, more complex acyl-carrier protein (ACP)-linked intermediates in the FASII pathway. researchgate.netnih.gov They allow for the in vitro assay of individual FASII enzymes. For instance, (E)-2-decenoyl-NAC is a known substrate for the enoyl-ACP reductase FabV from Pseudomonas aeruginosa. researchgate.netnih.gov Similarly, its precursor, 3-hydroxydecanoyl-NAC, is processed by the bifunctional enzyme FabA to produce (E)-2-decenoyl-NAC, a reaction whose progress can be monitored by UV absorbance. researchgate.netnih.gov

Despite their utility, detailed kinetic characterization for these substrate mimics can be challenging. For example, the low solubility of (E)-2-decenoyl-NAC has been reported to preclude enzyme saturation, making the precise determination of Michaelis-Menten parameters difficult. nih.gov In general, the Michaelis constant (K_m) values for NAC-thioester model substrates are significantly higher, and maximum velocity (V_max) values are often lower, compared to the natural ACP-linked substrates. scispace.com

EnzymeSubstrate/ProductKinetic Data SummarySource
P. aeruginosa FabV (Enoyl-ACP Reductase)(E)-2-Decenoyl-NAC (Substrate)Acts as a substrate, but low solubility prevented detailed kinetic characterization (K_m, V_max). nih.gov
P. aeruginosa FabA (Dehydratase/Isomerase)(E)-2-Decenoyl-NAC (Product)Produced from 3-hydroxydecanoyl-NAC; formation monitored by UV absorbance for HTS assays. researchgate.netnih.gov
E. coli β-hydroxydecanoyl thioester dehydrase (FabA)trans-2-Decenoyl-N-acetylcysteamine (Product)Activity unit defined as 1 nmol of product formed per minute. pnas.org

Application of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by substituting an atom with one of its heavier isotopes, such as replacing hydrogen with deuterium. libretexts.org This technique has been applied to the enzymatic reactions surrounding this compound to clarify the catalytic mechanism of β-hydroxydecanoyl thioester dehydrase (FabA). capes.gov.br

In studies on the reversible dehydration of D(-)-β-hydroxydecanoyl-N-acetylcysteamine, researchers used deuterium-labeled substrates to follow the fate of hydrogen atoms during the reaction. capes.gov.br The results demonstrated that trans-2-decenoyl-N-acetylcysteamine is formed through a direct dehydration event. capes.gov.br In contrast, a related isomer, cis-3-decenoyl-N-acetylcysteamine, is not formed directly but arises from the subsequent isomerization of the trans-2-enoyl product. capes.gov.br

Structural Biology of Enzyme-Ligand Complexes

Crystallographic studies of FASII enzymes bound to substrate mimics or inhibitors like this compound provide atomic-level snapshots of the active site, revealing the basis for substrate recognition and catalysis. capes.gov.brnih.gov

Crystallographic Studies of FASII Enzymes with Substrate Mimics or Inhibitors

The crystal structure of Escherichia coli β-hydroxydecanoyl thiol ester dehydrase (FabA) has been solved in a complex form that provides direct insight into its interaction with the decenoyl moiety. rcsb.org Specifically, the structure was determined for the enzyme after it was irreversibly inactivated by the mechanism-based inhibitor 3-decynoyl-N-acetylcysteamine. rcsb.orgpdbj.org The enzyme catalyzes the isomerization of this inhibitor into a reactive allene (B1206475), which then covalently attaches to a key active site residue, resulting in a structure containing a this compound adduct. nih.govmdpi.com

This landmark structure (PDB ID: 1MKA) was solved at a resolution of 2.0 Å and revealed that FabA is a symmetric dimer. rcsb.org Each monomer adopts an "α+β hot dog" fold, a topology where a long central alpha-helix is wrapped by antiparallel beta-sheets. rcsb.orgresearchgate.net The structure provided the first clear view of the enzyme's active site and the molecular basis for its dual dehydratase and isomerase functions. pdbj.org

EnzymeLigandPDB IDResolutionKey Structural FeaturesSource
E. coli β-hydroxydecanoyl thiol ester dehydrase (FabA)This compound (covalently modified from 3-decynoyl-NAC)1MKA2.0 ÅSymmetric dimer; "α+β hot dog" fold; active site tunnel located at the dimer interface. rcsb.orgpdbj.org
P. aeruginosa FabASubstrate and small molecule inhibitors--Structure solved with substrate, allowing detailed insight into active site interactions. researchgate.net
P. falciparum FabZModel with 3-decynoyl-N-acetylcysteamine-2.1 ÅHexameric (trimer of dimers); "hot dog" fold; L-shaped hydrophobic active site tunnel. researchgate.net

Molecular Interactions Governing Substrate Recognition and Catalysis

The crystal structure of the FabA-inhibitor complex (1MKA) reveals that each active site is a long, tunnel-shaped pocket formed at the interface between the two subunits of the dimer, effectively isolating the reaction from the solvent. rcsb.org The specificity of the enzyme for 10-carbon fatty acyl chains is determined by the precise dimensions and hydrophobic character of this tunnel, which perfectly accommodates the substrate. mdpi.com

Within this pocket, the only potentially reactive protein groups are a histidine from one subunit (His70) and an aspartic acid from the other subunit (Asp84'). rcsb.org These two residues form a catalytic dyad that acts as a two-base system to catalyze both the dehydration and isomerization reactions. rcsb.org NMR studies and the crystal structure confirm that the inactivation by 3-decynoyl-NAC occurs via covalent alkylation of the Nε2 atom of His70, which acts as the active site base. mdpi.compurdue.edu

A positively charged area surrounding the entrance to the active site tunnel was also identified, which is proposed to interact with the negatively charged surface of the natural acyl-carrier protein (ACP), guiding the substrate into the catalytic pocket. rcsb.org In homologous enzymes like Plasmodium falciparum FabZ, a similar architecture is observed, with a catalytic dyad (His133 and Glu147') situated within a hydrophobic tunnel, underscoring a conserved mechanism across FASII dehydratases. researchgate.net

Application of 2 Decenoyl N Acetyl Cysteamine As a Research Tool in Antimicrobial Discovery

Development and Optimization of High-Throughput Enzymatic Assays

The use of N-acetylcysteamine (NAC) thioesters that mimic the natural substrates of FASII enzymes has been instrumental in creating robust assays for drug discovery. researchgate.netresearchgate.net These mimics are significantly easier to produce in large quantities compared to the native ACP-linked substrates or coenzyme-A-linked fatty acids. nih.gov

Direct spectrophotometric assays have been established to measure the activity of dehydratase enzymes like FabA. researchgate.netiiarjournals.org These assays utilize a precursor substrate, 3-hydroxydecanoyl-N-acetylcysteamine (3-OH decanoyl-NAC), which is converted by the dehydratase into (E)-2-decenoyl-NAC. researchgate.net The formation of the new carbon-carbon double bond in the product, (E)-2-decenoyl-NAC, results in a change in ultraviolet (UV) absorbance, which can be monitored directly to determine enzyme activity. researchgate.net This principle allows for a straightforward method to study the kinetics of dehydratase enzymes and to screen for potential inhibitors. researchgate.netiiarjournals.org

To enhance throughput and sensitivity for large-scale screening, existing UV absorbance assays have been adapted into enzyme-coupled fluorescence assays. escholarship.orgnih.govresearchgate.net One such assay has been developed for the reductase enzyme FabV from Pseudomonas aeruginosa using (E)-2-decenoyl-NAC as the substrate. researchgate.netresearchgate.net In this reaction, the reduction of the double bond in (E)-2-decenoyl-NAC to form decanoyl-NAC is coupled with the oxidation of the naturally fluorescent cofactor NADH to NAD+. researchgate.net The consumption of NADH can be monitored by a decrease in fluorescence, providing a sensitive measure of enzyme activity. researchgate.net

Furthermore, a coupled assay for the dehydratase FabA was designed by linking its activity to that of a reductase. researchgate.netnih.gov In this system, FabA first converts 3-hydroxydecanoyl-NAC to (E)-2-decenoyl-NAC. researchgate.net This product then serves as the substrate for an excess of a reductase enzyme, such as FabV, in the presence of NADH. researchgate.net The rate of NADH consumption, measured via fluorescence, becomes directly proportional to the activity of FabA, allowing for high-throughput screening of FabA inhibitors. researchgate.net

High-Throughput Assays Using FASII Substrate Mimics

Assay TypeTarget EnzymeSubstrateProductDetection Method
Direct UV AbsorbanceFabA (Dehydratase)3-hydroxydecanoyl-NAC(E)-2-decenoyl-NACUV Spectrophotometry (monitoring double bond formation)
Direct FluorescenceFabV (Reductase)(E)-2-decenoyl-NACdecanoyl-NACFluorescence (monitoring NADH consumption)
Coupled FluorescenceFabA (Dehydratase)3-hydroxydecanoyl-NAC(E)-2-decenoyl-NACFluorescence (coupled to FabV, monitoring NADH consumption)

Establishment of UV Absorbance-Based Assays for Dehydratase Activity

Identification and Characterization of FASII Enzyme Inhibitors

The development of these robust high-throughput assays has directly enabled the discovery and detailed characterization of new inhibitors targeting FASII enzymes. nih.govresearchgate.net

The enzyme-coupled fluorescence assay for P. aeruginosa FabA was successfully employed to screen a diverse library of 15,667 small, lead-like compounds for inhibitory activity. researchgate.net This high-throughput screening approach led to the identification of a novel inhibitor, demonstrating the power of using substrate mimics like 2-decenoyl N-acetyl cysteamine (B1669678) and its precursors to find new chemical scaffolds for antibiotic development. nih.govresearchgate.net This strategy allows for the focused discovery of inhibitors against individual enzymes within the FASII pathway, which might be missed by whole-pathway assays. researchgate.netnih.gov

Following the primary screen, detailed mechanistic studies were performed on the identified hits. researchgate.net The screen identified N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA) as an inhibitor of P. aeruginosa FabA. nih.govresearchgate.netresearchgate.net Further analysis revealed that N42FTA acts as a competitive inhibitor, with a pIC₅₀ value of 5.7 ± 0.2, against the processing of 3-hydroxydecanoyl-NAC. researchgate.net The determination of the co-complex crystal structure of the inhibitor bound to the FabA protein provided a rational basis for its affinity and mechanism, highlighting how the compound binds at the enzyme's active site. nih.govresearchgate.net

Characterization of a Novel FabA Inhibitor

ParameterDetails
InhibitorN-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA)
Target EnzymePseudomonas aeruginosa FabA
Screening MethodHigh-Throughput Enzyme-Coupled Fluorescence Assay
Inhibitory Activity (pIC₅₀)5.7 ± 0.2
Mechanism of ActionCompetitive Inhibition

Screening Small Molecule Libraries for Novel Antimicrobial Scaffolds

Mechanism-Based Enzyme Inactivation Studies

Beyond their use in screening for reversible inhibitors, analogs of 2-decenoyl N-acetyl cysteamine are valuable tools for mechanism-based enzyme inactivation studies. nih.gov A notable example is 3-decynoyl-N-acetylcysteamine, an alkyne-containing analog, which was one of the first reported mechanism-based inactivators for the dehydratase enzyme FabA. nih.govresearchgate.net

This compound was designed as a "suicide inhibitor". researchgate.net The enzyme FabA processes the alkyne substrate, converting it into a highly reactive electrophilic allene (B1206475) intermediate within the active site. nih.gov This reactive species then rapidly forms a covalent bond with a nearby nucleophilic residue, such as a histidine, leading to the irreversible inactivation of the enzyme. nih.gov Although designed as a research tool rather than a drug, this type of compound is critical for probing enzyme mechanisms and validating enzymes as drug targets. nih.govacs.org The development of such covalent inhibitors provides powerful probes to investigate enzyme activity and structure. acs.org

Understanding "Suicide Substrate" Inhibition through S-(3-Decynoyl)-N-acetylcysteamine Analogues

The concept of "suicide substrate" inhibition, also known as mechanism-based inactivation, describes a process where an enzyme converts a seemingly harmless substrate analogue into a highly reactive molecule that covalently binds to and irreversibly inactivates the enzyme. d-nb.infouniroma1.itwikipedia.org This mechanism is highly specific because the inhibitor is only activated by its target enzyme. nih.gov

One of the classic examples of a suicide substrate is S-(3-Decynoyl)-N-acetylcysteamine (also referred to as 3-decynoyl-NAC or DNAC), an acetylenic analogue of the natural substrate for the β-hydroxydecanoyl thioester dehydrase (FabA) enzyme in Escherichia coli. d-nb.infonih.govnih.gov The study of DNAC was foundational to the understanding of this mode of enzyme inactivation. d-nb.info

The inactivation process unfolds through the enzyme's own catalytic mechanism. nih.gov

Binding and Isomerization : The FabA enzyme binds to 3-decynoyl-N-acetylcysteamine, mistaking it for its natural substrate. nih.gov The enzyme's isomerase function then acts on the inhibitor's stable acetylenic (triple) bond. d-nb.infonih.gov

Formation of a Reactive Intermediate : Through enzymatic catalysis, the inhibitor is converted into a highly reactive conjugated allene, the corresponding 2,3-decadienoyl thioester. d-nb.infonih.gov

Covalent Modification : Before this unstable allene can dissociate from the enzyme, it is subjected to a rapid nucleophilic attack by an amino acid residue within the active site. d-nb.info This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. mdpi.comnih.gov

Enzyme Inactivation : This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme. uniroma1.itnih.gov This process is termed "suicide inhibition" because the enzyme essentially brings about its own inactivation by processing the inhibitor. nih.gov

The key components and events in the suicide inhibition of FabA by its acetylenic analogue are summarized in the table below.

Component/EventRole/DescriptionSource(s)
Target Enzyme β-hydroxydecanoyl thioester dehydrase (FabA) d-nb.infonih.gov
Suicide Substrate S-(3-Decynoyl)-N-acetylcysteamine (DNAC) nih.govnih.gov
Catalytic Action The enzyme isomerizes the inhibitor's triple bond. d-nb.infonih.gov
Reactive Intermediate A conjugated allene (2,3-decadienoyl thioester) is formed. d-nb.info
Nucleophilic Residue An active site histidine residue attacks the intermediate. d-nb.infonih.gov
Outcome Irreversible enzyme inactivation via a stable covalent adduct. uniroma1.itmdpi.com

This mechanism-based approach provides a powerful tool for specifically targeting and studying enzymes in the FASII pathway, aiding in the discovery of potential antimicrobial agents.

Structural Characterization of Covalent Enzyme-Inhibitor Adducts

The definitive proof and detailed understanding of suicide inhibition come from the structural elucidation of the covalent complex formed between the enzyme and the inhibitor. X-ray crystallography has been instrumental in visualizing these interactions at an atomic level, providing a static picture of the end-result of the inactivation process.

The crystal structure of E. coli FabA in a covalent complex with its inhibitor, 3-decynoyl-N-acetylcysteamine, has been solved (PDB ID: 1MKA). mdpi.comamazonaws.com This structure reveals critical details about the enzyme's active site and the nature of the covalent bond.

Covalent Linkage : The structure clearly shows a covalent bond formed between the catalytic His70 residue of the FabA enzyme and the inhibitor molecule. mdpi.comamazonaws.com The nucleophilic Nε2 atom of the histidine side chain is attached to the inhibitor. amazonaws.com

Inhibitor Conformation : The inhibitor is located deep within a hydrophobic tunnel that constitutes the enzyme's active site. researchgate.netamazonaws.com The analysis of the FabA/3-decynoyl-NAC crystal structure provided the structural details for the mechanism-based inhibition of the dehydratase. amazonaws.com

Active Site Geometry : The structure of the adduct provides a map of the active site, highlighting the positions of key catalytic residues and how the substrate/inhibitor is oriented during the reaction. researchgate.net For instance, it shows how the shape of the substrate-binding tunnel in FabA is crucial for its dual functions of dehydration and isomerization, a feature not present in the related FabZ enzyme. researchgate.net

This structural information is not merely confirmatory; it serves as a foundational blueprint for rational drug design. By understanding the precise architecture of the enzyme-inhibitor adduct, researchers can design new, more potent inhibitors. For example, the structural insights from the FabA-inhibitor complex have been used to create computational models for docking other potential substrates and inhibitors into related enzymes, such as Plasmodium falciparum FabZ. amazonaws.comrcsb.orgresearchgate.net

The table below summarizes the key structural findings from the analysis of the FabA-inhibitor complex.

FeatureDescriptionSource(s)
Enzyme Escherichia coli β-hydroxyacyl-ACP dehydratase/isomerase (FabA) mdpi.comamazonaws.com
Inhibitor 3-decynoyl-N-acetylcysteamine amazonaws.com
PDB Accession Code 1MKA mdpi.comamazonaws.com
Catalytic Residue Histidine-70 (His70) mdpi.comamazonaws.com
Nature of Bond Covalent bond between the Nε2 atom of His70 and the inhibitor. amazonaws.com
Binding Location The inhibitor is bound within a long, hydrophobic active-site tunnel. researchgate.netamazonaws.com
Significance Provides a basis for understanding enzyme mechanism and for structure-based design of new antimicrobial agents. researchgate.netrcsb.org

Attempts to develop covalent inhibitors for the FabA of other pathogens, such as Pseudomonas aeruginosa, have proven challenging, suggesting that despite structural similarities, differences in active site accessibility or residue reactivity can significantly impact inhibitor design. acs.org Nevertheless, the detailed characterization of these covalent adducts remains a cornerstone of modern antimicrobial research.

Insights into Cellular Metabolism and Pathway Regulation Through 2 Decenoyl N Acetyl Cysteamine

Elucidation of Unsaturated Fatty Acid Biosynthesis Dynamics in Bacterial Systems

The synthesis of unsaturated fatty acids (UFAs) is essential for most bacteria, as these molecules are vital for maintaining the fluidity and function of cellular membranes. nih.gov The FASII pathway, a series of reactions catalyzed by discrete, monofunctional enzymes, is the primary route for fatty acid production in bacteria. nih.govcdnsciencepub.com In many Gram-negative bacteria such as Escherichia coli, the production of UFAs diverges from that of saturated fatty acids (SFAs) at a specific, 10-carbon intermediate stage. nih.gov

The molecule 2-Decenoyl-NAC is an analog of (E)-2-decenoyl-ACP, the substrate at this critical juncture. nih.govmdpi.com Research utilizing 2-Decenoyl-NAC and its precursor, 3-hydroxydecanoyl-NAC, has enabled precise characterization of the enzymes governing UFA biosynthesis. nih.goviiarjournals.org The bifunctional enzyme FabA catalyzes the dehydration of 3-hydroxydecanoyl-ACP to form trans-2-decenoyl-ACP. researchgate.netuniprot.org FabA then performs a subsequent isomerization of this intermediate to cis-3-decenoyl-ACP. researchgate.net This cis isomer is the committed precursor for UFA synthesis and is preferentially elongated by the condensing enzyme FabB. acs.orgpsu.edu

By employing 2-Decenoyl-NAC in high-throughput assays, researchers can monitor the activity of FASII enzymes in real-time. For example, the conversion of 3-hydroxydecanoyl-NAC to 2-decenoyl-NAC by Pseudomonas aeruginosa FabA can be measured via UV spectrophotometry, while the subsequent reduction of 2-decenoyl-NAC by the enoyl-ACP reductase FabV can be tracked through fluorescence. nih.gov These assays have been instrumental in discovering novel inhibitors of the FASII pathway, highlighting the utility of this substrate mimic in probing the dynamics of UFA synthesis. nih.gov

Enzyme Organism Example Role in UFA Biosynthesis Interaction with 2-Decenoyl-ACP (or Mimic)
FabA Escherichia coli, Pseudomonas aeruginosaBifunctional: Dehydrates 3-hydroxydecanoyl-ACP and isomerizes trans-2-decenoyl-ACP to cis-3-decenoyl-ACP. researchgate.netmdpi.comProduces and then isomerizes this key intermediate. Assays use 2-decenoyl-NAC to measure activity. nih.goviiarjournals.org
FabB Escherichia coliCondensing enzyme that specifically elongates cis-3-decenoyl-ACP, committing it to the UFA pathway. acs.orgpsu.eduUtilizes the product of FabA's isomerization reaction. researchgate.net
FabI Escherichia coliEnoyl-ACP reductase that reduces trans-2-decenoyl-ACP to decanoyl-ACP for SFA synthesis. researchgate.netCompetes with FabA for the trans-2-decenoyl-ACP substrate. nih.gov
FabV Pseudomonas aeruginosaEnoyl-ACP reductase (functionally similar to FabI). nih.govReduces 2-decenoyl-NAC in coupled enzyme assays. nih.gov

Investigation of the Branching Step in Fatty Acid Desaturation Pathways

The branch point between saturated and unsaturated fatty acid biosynthesis in bacteria like E. coli is a masterfully regulated metabolic fork. acs.org The decision is made at the 10-carbon acyl-ACP intermediate, determining the ultimate composition of the cell's membrane lipids. researchgate.net The central enzyme at this juncture is FabA, which, after producing trans-2-decenoyl-ACP from 3-hydroxydecanoyl-ACP, holds the key to the subsequent step. researchgate.net

Two competing pathways diverge from trans-2-decenoyl-ACP:

Saturated Pathway : The enoyl-ACP reductase, FabI, can reduce the trans-2 double bond to form decanoyl-ACP, which is then channeled into the elongation cycles for SFA synthesis. researchgate.net

Unsaturated Pathway : FabA can catalyze the isomerization of trans-2-decenoyl-ACP to cis-3-decenoyl-ACP. nih.gov This cis isomer is a poor substrate for FabI but is readily accepted by the β-ketoacyl-ACP synthase I (FabB), effectively shunting the intermediate into the UFA synthesis pathway. researchgate.netpsu.edu

The ratio of FabA to FabB has been shown to be crucial in controlling the metabolic flux towards either saturated or unsaturated fatty acids. acs.org The use of substrate mimics like 2-decenoyl-NAC allows for the direct and quantitative study of this critical branching step. nih.gov By setting up in vitro competition assays with purified FabA, FabI, and FabB, and using NAC-thioester substrates, researchers can dissect the kinetic parameters that govern this metabolic switch. These studies confirm that the channeling of intermediates is largely determined by the substrate specificities of the competing enzymes, FabI and FabB, for the different isomers produced by FabA. nih.govresearchgate.net

Role of Fatty Acyl Thioesters in Bacterial Fatty Acid Degradation Pathways

Bacterial fatty acid degradation, or β-oxidation, is a catabolic process that breaks down fatty acids to generate acetyl-CoA for energy and metabolic intermediates. wikipedia.orgnih.gov A fundamental distinction between fatty acid synthesis and degradation lies in the nature of the thioester linkage. While biosynthesis intermediates are attached to the phosphopantetheine prosthetic group of an Acyl Carrier Protein (ACP), degradation intermediates are linked to Coenzyme A (CoA). nih.govresearchgate.net

The degradation process begins with the activation of exogenous fatty acids into fatty acyl-CoA thioesters by acyl-CoA synthetases located at the inner membrane. wikipedia.orgnih.gov These acyl-CoAs are then processed through a cyclic pathway of oxidation, hydration, further oxidation, and finally, thiolytic cleavage, which shortens the acyl chain by two carbons and releases a molecule of acetyl-CoA. nih.gov

Although synthesis and degradation are separate pathways, they are metabolically linked. In P. aeruginosa, intermediates from β-oxidation can be shunted into the de novo fatty acid synthesis pathway. asm.org N-acetylcysteamine (NAC) thioesters, including 2-decenoyl-NAC, serve as valuable probes in this context. nih.gov As mimics of natural thioesters, they can be used to investigate the enzymes of both pathways. For instance, a related compound, 3-decynoyl-N-acetylcysteamine, which is an inhibitor of FabA in the synthesis pathway, was also found to be a substrate for isomerization by the fatty acid oxidation complex, demonstrating the utility of these mimics in exploring the interplay between these two fundamental metabolic routes. purdue.edu

Pathway Thioester Carrier Primary Function Key Intermediate Type
Fatty Acid Synthesis (FASII) Acyl Carrier Protein (ACP) nih.govAnabolic: Builds fatty acids from acetyl-CoA.Acyl-ACP nih.gov
Fatty Acid Degradation (β-Oxidation) Coenzyme A (CoA) nih.govCatabolic: Breaks down fatty acids to acetyl-CoA.Acyl-CoA nih.gov

Comparative Analysis of FASII Enzyme Activity across Diverse Bacterial Species

While the core reactions of the FASII pathway are conserved, there is remarkable diversity in the specific enzymes and strategies employed by different bacterial species to produce the requisite variety of fatty acids. cdnsciencepub.comnih.gov This diversity is a key area of research, as it can be exploited for the development of species-specific antibacterial agents.

A major point of divergence is the synthesis of unsaturated fatty acids.

Gram-negative bacteria like E. coli and P. aeruginosa predominantly use the FabA/FabB pathway, making FabA, which is exclusive to this group, an attractive drug target. mdpi.comasm.org

Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis often lack FabA. mdpi.com Instead of UFAs, many synthesize branched-chain fatty acids (BCFAs) to regulate membrane fluidity, using branched short-chain acyl-CoAs as primers for the FASII pathway. cdnsciencepub.commdpi.com

Other bacteria, like Streptococcus pneumoniae, possess a different isomerase, FabM, which acts on trans-2-acyl-ACP intermediates of various chain lengths, leading to a different profile of UFAs. nih.govcdnsciencepub.com

Actinomycetes , such as Mycobacterium tuberculosis, present even greater complexity, possessing both FAS I and FAS II systems that work in concert to produce unique mycolic acids. oup.com

The substrate specificity of FASII enzymes also varies significantly. The initiating enzyme FabH from E. coli prefers acetyl-CoA, whereas FabH from Mycobacterium utilizes much longer C12-C20 acyl-CoA primers. oup.comnih.gov These differences are dictated by subtle variations in the architecture of the enzyme's active site. nih.gov

Substrate mimics like 2-decenoyl-NAC are indispensable for these comparative studies. nih.goviiarjournals.org They provide a standardized platform to directly compare the kinetic properties, substrate preferences, and inhibitor sensitivities of FASII enzymes isolated from a wide array of bacterial species. This systematic approach is crucial for understanding the molecular underpinnings of fatty acid diversity and for identifying and validating new broad-spectrum or narrow-spectrum antibiotic targets within the FASII pathway. researchgate.net

Future Directions and Advanced Research Frontiers in 2 Decenoyl N Acetyl Cysteamine Studies

Rational Design of Enhanced Enzyme Substrate Mimics and Probes

The use of N-acetylcysteamine (NAC) thioesters, such as 2-decanoyl-NAC, as mimics of the natural acyl carrier protein (ACP)-linked intermediates has been instrumental in assaying individual enzymes of the FASII pathway. researchgate.netnih.govescholarship.org These mimics are significantly easier to synthesize in large quantities compared to the natural ACP substrates or coenzyme-A-linked fatty acids. nih.gov For instance, (E)-2-decenoyl-NAC has been utilized as a substrate for enzymes like Pseudomonas aeruginosa FabV, allowing for the monitoring of NADH consumption. nih.govresearchgate.net Similarly, 3-hydroxydecanoyl-NAC serves as a substrate for FabA, enabling the study of its dehydration activity. nih.goviiarjournals.org

Future research is focused on the rational design of more sophisticated substrate mimics and molecular probes. The goal is to create molecules that not only replicate the substrate function but also offer enhanced features for studying enzyme kinetics, mechanism, and inhibition. This includes the development of probes that can covalently cross-link with the active site of FASII enzymes, providing invaluable structural insights into protein-protein interactions that regulate catalysis. researchgate.net By tethering a reactive warhead to an ACP mimic, researchers can trap the enzyme in its active conformation, allowing for detailed structural analysis. researchgate.net The insights gained from the co-complex structures of enzymes with these mimics can rationalize binding affinities and guide the future design of more potent and specific inhibitors. nih.govescholarship.org

Table 1: Examples of 2-Decenoyl N-acetyl Cysteamine (B1669678) and Related Mimics in FASII Enzyme Assays

Substrate MimicTarget EnzymeOrganismAssay PrincipleReference
(E)-2-decenoyl-NACFabVPseudomonas aeruginosaNADH consumption nih.govresearchgate.net
3-hydroxydecanoyl-NACFabAPseudomonas aeruginosaUV absorbance (double bond formation) nih.goviiarjournals.org
(E)-2-decenoyl-NACFabIPseudomonas aeruginosaNot specified researchgate.net
3-hydroxydecanoyl-NACFabGEscherichia coliReverse reaction monitoring nih.gov
2-decenoyl-N-acetylcysteamineFabAEscherichia coliCovalent modification of His70 mdpi.com
3-decynoyl-N-acetyl cysteamineFabAEscherichia coliInhibition escholarship.org
trans-2-octenoyl N-acetylcysteamineEnoyl-ACP ReductaseGeneralInhibition studies scispace.com
3-hydroxydecanoyl-N-acetylcysteamineFabAPseudomonas aeruginosaHTMS to measure conversion to 2DE-NAC acs.org

Development of Advanced Screening Platforms for FASII-Targeting Agents

The development of robust and efficient screening platforms is critical for identifying new inhibitors of the FASII pathway. High-throughput screening (HTS) of large chemical libraries offers a powerful approach to discover novel antibacterial lead compounds. nih.govresearchgate.net The use of substrate mimics like 2-decanoyl-NAC and its derivatives has facilitated the creation of HTS assays for individual FASII enzymes. nih.govescholarship.orgnih.gov For example, an existing UV absorbance assay for FabA was successfully converted into a high-throughput, enzyme-coupled fluorescence assay, enabling the screening of diverse small molecule libraries. nih.govresearchgate.net

Future advancements in this area will likely involve the development of more sophisticated cellular and target-based HTS assays. nih.gov Cellular reporter screens, for instance, can be designed to detect the inhibition of the entire FASII pathway within a living bacterial cell, providing a more physiologically relevant screening environment. asm.orgnih.gov These "gain-of-signal" bioluminescent reporter assays can be constructed in efflux-deficient bacterial strains to increase sensitivity to potential inhibitors. nih.gov Furthermore, the integration of technologies like high-throughput mass spectrometry (HTMS) with these assays can allow for the direct and rapid measurement of substrate conversion, as demonstrated with a RapidFire HTMS assay for FabA that measures the conversion of 3-hydroxydecanoyl-NAC to 2-decanoyl-NAC. acs.org

Table 2: Advanced Screening Methodologies for FASII Inhibitors

Screening MethodPrincipleAdvantagesReference
High-Throughput Fluorescence AssayEnzyme-coupled reaction produces a fluorescent signal.Suitable for large library screening, sensitive. nih.govresearchgate.net
Cellular Bioluminescent Reporter AssayInhibition of FASII pathway induces expression of a luciferase reporter gene.High sensitivity, detects cell-penetrant compounds, reflects in vivo activity. asm.orgnih.gov
RapidFire High-Throughput Mass Spectrometry (HTMS)Directly measures the enzymatic conversion of a substrate mimic to its product.High speed, label-free, provides direct measurement of enzyme activity. acs.org
Fragment-Based ScreeningIdentifies small chemical fragments that bind to the target enzyme.Efficiently explores chemical space, provides starting points for lead optimization. nih.gov
Coculture-Based HTSScreening of microorganisms in coculture to induce production of novel bioactive compounds.Access to previously unexpressed "silent" gene clusters. nih.gov

Integration with Systems Biology Approaches to Map FASII Pathway Interactions

A systems biology approach, which aims to understand the complex interactions of multiple biological components, is becoming increasingly vital in the study of the FASII pathway. nih.gove-enm.org By integrating multi-omics data—such as transcriptomics, proteomics, and metabolomics—researchers can create comprehensive maps of the FASII pathway and its interactions with other cellular processes. unl.eduplos.orgnih.gov This holistic view can reveal how perturbations in the FASII pathway, for example by an inhibitor, affect the entire cellular network. researchgate.netbiorxiv.org

Future research will focus on refining computational models of bacterial metabolism to more accurately predict the effects of FASII inhibition. asm.org Tools for pathway-based multi-omics data integration, such as PathIntegrate and PathExt, can help identify not just individual molecular changes but entire pathways that are significantly affected. plos.orgoup.combiorxiv.org This approach can uncover novel regulatory mechanisms and potential synergistic drug targets. For instance, by mapping genetic interactions, it's possible to identify functional relationships between FASII genes and other pathways, revealing cellular adaptation mechanisms to FASII perturbation. biorxiv.orgbiorxiv.org This knowledge is crucial for anticipating and overcoming potential resistance mechanisms.

Exploiting FASII Enzyme Specificity for Species-Selective Antimicrobial Development (non-human contexts)

In non-human contexts, such as agriculture or veterinary medicine, the need for species-selective antimicrobials is also pressing. Future research will focus on identifying and characterizing the unique features of FASII enzymes in specific pathogens of interest. This involves detailed structural and biochemical comparisons of enzymes from different species to pinpoint exploitable differences in their active sites or regulatory regions. The development of pathogen-specific FASII inhibitors would be a significant step towards more targeted and sustainable antimicrobial therapies, reducing the selective pressure that drives the emergence of broad-spectrum resistance. openaccessjournals.com While broad-spectrum FASII antibiotics are unlikely to be a viable goal due to the ability of many bacteria to utilize exogenous fatty acids, single-target, pathogen-specific drugs hold considerable promise. nih.gov

Q & A

Basic Research Questions

Q. What is the role of 2-Decenoyl N-acetyl cysteamine (2D-NAC) in enzymatic studies of polyketide biosynthesis?

  • Methodological Answer : 2D-NAC serves as a thioester substrate for probing polyketide synthase (PKS) activity. In vitro assays using engineered PikAIII+TE (thioesterase) modules catalyze chain elongation, keto-group processing, and macrocyclization of synthetic intermediates like pentaketide/hexaketide thioesters . For example, hexaketide-NAC substrates are reacted with PikAIV (module 6) to study substrate specificity and cyclization efficiency. This approach helps validate natural polyketide assembly mechanisms .

Q. How is 2D-NAC synthesized for use in biochemical studies?

  • Methodological Answer : Synthesis involves coupling decenoyl groups to N-acetyl cysteamine via thioesterification. Flexible synthetic routes, such as those used for 2-amino-2-deoxysugar derivatives (e.g., N-acetylgalactosamine), employ stereoselective protection/deprotection strategies to ensure structural fidelity . Critical steps include HPLC purification and mass spectrometry validation to confirm purity (>98%) and correct stereochemistry .

Q. What techniques are used to detect and quantify 2D-NAC in experimental systems?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) with Tsallis q-Gaussian fitting deconvolutes spectral bands for precise identification . For quantitative analysis, high-resolution LC-MS/MS is recommended, with calibration curves validated against synthetic standards. Sample preparation must account for thiol-disulfide equilibria to avoid artifacts .

Advanced Research Questions

Q. How does 2D-NAC’s substrate specificity affect the catalytic efficiency of thioesterases in polyketide macrocyclization?

  • Methodological Answer : Steady-state kinetic analyses (e.g., Km, kcat) using synthetic 2D-NAC derivatives reveal that minor structural modifications (e.g., chain length, stereochemistry) drastically alter PikTE’s macrocyclization activity. For instance, unnatural hexaketide analogs show <10% cyclization efficiency compared to natural substrates, highlighting enzyme-substrate coevolution .

Q. What experimental strategies resolve contradictions in cysteamine-related data across studies (e.g., renal function vs. dietary supplementation outcomes)?

  • Methodological Answer : Discrepancies (e.g., renal benefits in cystinosis vs. null effects in poultry diets ) require controlled variables:

  • Dose-response profiling : Compare 2D-NAC’s pharmacokinetics in target tissues (e.g., renal lysosomes vs. gut epithelium).
  • Model specificity : Use cystinosis patient-derived cells for renal studies and species-matched in vivo models for metabolic research .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey-Kramer HSD) to distinguish treatment effects from noise .

Q. How can chemoenzymatic synthesis of 2D-NAC improve access to stereochemically complex polyketide intermediates?

  • Methodological Answer : Combine chemical synthesis of decenoyl-NAC thioesters with enzymatic chain elongation using modular PKS systems (e.g., PikAIII). This hybrid approach bypasses laborious total synthesis while enabling rapid generation of analogs for structure-activity relationship (SAR) studies . Key steps include:

  • Substrate priming : Load NAC-thioesters onto acyl carrier proteins (ACPs).
  • Kinetic trapping : Use stopped-flow assays to monitor intermediate transfer between PKS modules .

Data Analysis & Validation

Q. How should researchers validate the biological activity of 2D-NAC in cellular models?

  • Methodological Answer :

  • Dose optimization : Perform viability assays (e.g., MTT) to establish non-toxic ranges.
  • Functional readouts : For lysosomal studies (e.g., cystine depletion), measure leukocyte cystine levels via LC-MS .
  • Positive controls : Compare 2D-NAC to established cysteamine therapies in cystinosis models .

Q. What statistical frameworks are optimal for analyzing 2D-NAC’s effects on dynamic biological processes (e.g., oocyte maturation)?

  • Methodological Answer : Use mixed-effects models to account for temporal variability in developmental assays (e.g., blastocyst formation rates). Fisher’s exact test identifies maturation/fertilization differences, while Tukey-Kramer HSD adjusts for multiple comparisons in cell-count data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.